molecular formula C17H19NO B11975894 Biphenyl-4-carboxylic acid butylamide

Biphenyl-4-carboxylic acid butylamide

Cat. No.: B11975894
M. Wt: 253.34 g/mol
InChI Key: WGSJUYGDRVTDJJ-UHFFFAOYSA-N
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Description

Biphenyl-4-carboxylic acid butylamide (CAS: 349407-28-9) is an amide derivative of biphenyl-4-carboxylic acid, where the carboxylic acid (-COOH) group is replaced with a butylamide (-NH-C₃H₇) moiety. Its molecular formula is C₁₇H₁₉NO, with a molecular weight of 253.35 g/mol .

Properties

Molecular Formula

C17H19NO

Molecular Weight

253.34 g/mol

IUPAC Name

N-butyl-4-phenylbenzamide

InChI

InChI=1S/C17H19NO/c1-2-3-13-18-17(19)16-11-9-15(10-12-16)14-7-5-4-6-8-14/h4-12H,2-3,13H2,1H3,(H,18,19)

InChI Key

WGSJUYGDRVTDJJ-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)C1=CC=C(C=C1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of biphenyl-4-carboxylic acid butylamide typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale synthesis using the above-mentioned reactions, optimized for yield and purity. This might include continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Biphenyl-4-carboxylic acid butylamide can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of the aromatic rings would yield nitro derivatives, while reduction of the amide group could produce amines.

Scientific Research Applications

Synthesis Methods
Biphenyl-4-carboxylic acid butylamide can be synthesized through various methods, including the Suzuki-Miyaura cross-coupling technique. This method allows for the efficient formation of biphenyl compounds with controlled substitution patterns, enhancing the compound's utility in synthetic organic chemistry .

Green Chemistry Approaches
Recent advancements in green chemistry have facilitated the synthesis of biphenyl derivatives using environmentally friendly reagents and conditions. This aligns with contemporary trends towards sustainable practices in chemical manufacturing .

Material Science

Polymer Applications
The incorporation of this compound into polymer matrices has been explored for its potential to enhance thermal stability and mechanical properties. Studies have indicated that adding this compound can improve the performance characteristics of polymers used in high-temperature applications .

Case Study: Thermal Stability in Polymers
Research demonstrated that polymers modified with biphenyl derivatives exhibited increased thermal stability compared to unmodified counterparts. This property is crucial for applications in electronics and aerospace industries where materials are subjected to extreme conditions .

Application Area Effect
Polymer Thermal StabilityEnhanced
Mechanical PropertiesImproved

Mechanism of Action

The mechanism by which biphenyl-4-carboxylic acid butylamide exerts its effects involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The biological and physicochemical properties of biphenyl derivatives are heavily influenced by substituents. Below is a comparison with key analogs:

Compound Name Substituent/Functional Group Molecular Formula Key Applications/Activities Reference
Biphenyl-4-carboxylic acid butylamide Butylamide (-NH-C₃H₇) C₁₇H₁₉NO Not explicitly stated (structural analog of bioactive amides)
N-(4-Acetylphenyl)-4-biphenylcarboxamide Acetylphenyl (-NH-C₆H₄-COCH₃) C₂₁H₁₇NO₂ Intermediate in fluorescent drug synthesis
CA224 ([2-(1H-Indol-3-yl)-ethyl]-methylamide) Indole-containing alkylamide C₂₄H₂₂N₂O Inhibits Cdk4 and tubulin polymerization; anticancer activity
Biphenyl-4-carboxylic acid hydrazide-hydrazones Hydrazone (-NH-N=CH-Ar) Variable Antimicrobial activity against bacterial/fungal strains
TRPV1 antagonist arylamides Aromatic amides (e.g., -NH-C₆H₃-X) Variable Pain management via TRPV1 receptor modulation
Key Observations:
  • Butylamide vs. In contrast, the butylamide's alkyl chain may increase lipophilicity, favoring membrane permeability.
  • Butylamide vs. CA224 (): CA224’s indole-ethyl-methylamide substituent enables dual inhibition of Cdk4 and tubulin, critical for its anticancer activity. The butylamide lacks this heterocyclic moiety, suggesting divergent biological targets .
  • Butylamide vs. Hydrazones (): Hydrazones exhibit antimicrobial properties due to their conjugated systems and hydrogen-bonding capacity. The butylamide’s simpler structure may limit such interactions unless modified .

Physicochemical Properties

  • Lipophilicity: The butylamide’s alkyl chain increases logP compared to polar derivatives like hydrazones or carboxylic acids. For example:
    • Biphenyl-4-carboxylic acid (logP ~2.5)
    • Butylamide (estimated logP ~3.5–4.0)
    • CA224 (logP ~4.5 due to indole moiety)
  • Ionization Constants: Substituents at the 2′ or 4′ positions significantly alter pKa. For instance, 2′-fluoro substitution reduces acidity in biphenyl-4-carboxylic acid (pKa ~3.5 vs. ~4.2 for non-fluorinated analog) .

Q & A

Q. What are the established synthetic routes for biphenyl-4-carboxylic acid butylamide, and how do reaction conditions influence yield?

this compound is typically synthesized via coupling reactions. A common method involves:

  • Ullmann Coupling : Reacting 4-bromobenzoic acid with butylamine in the presence of a copper catalyst under reflux conditions (e.g., DMF, 120°C, 24 hours) .
  • Suzuki-Miyaura Cross-Coupling : Using biphenyl-4-boronic acid and butylamide precursors with palladium catalysts (e.g., Pd(PPh₃)₄) in a mixed solvent system (toluene/ethanol) at 80°C .
  • Post-Synthetic Modification : Esterification of biphenyl-4-carboxylic acid followed by amidation with butylamine using DCC/DMAP as coupling agents .

Q. Key Considerations :

  • Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may require rigorous purification to remove traces of water.
  • Catalyst Loading : Pd-based catalysts (0.5–2 mol%) balance cost and efficiency.
  • Yield Optimization : Column chromatography (silica gel, ethyl acetate/hexane eluent) is critical for isolating the product, with yields ranging from 60–85% depending on substituent steric effects .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • ¹H/¹³C NMR : Key peaks include aromatic protons (δ 7.2–8.1 ppm, multiplet) and butylamide NH (δ 6.5–7.0 ppm, broad singlet). The carbonyl (C=O) signal appears at ~170 ppm in ¹³C NMR .
  • FTIR : Stretching vibrations for C=O (1680–1720 cm⁻¹) and N-H (3300 cm⁻¹) confirm amide bond formation .
  • High-Resolution Mass Spectrometry (HRMS) : Exact mass (e.g., [M+H]⁺ at m/z 255.1492 for C₁₇H₁₉NO₂) validates molecular formula .

Methodological Tip : Use deuterated DMSO for NMR to resolve broad NH peaks. For crystalline derivatives, X-ray diffraction provides unambiguous structural confirmation .

Advanced Research Questions

Q. How can this compound derivatives be tailored for specific biological or material science applications?

  • Biological Activity : Introduce electron-withdrawing groups (e.g., -NO₂, -Br) at the biphenyl ring to enhance antimicrobial potency. For example, 3’-nitro derivatives show MIC values of 8 µg/mL against S. aureus .
  • Materials Science : Attach alkoxy chains (e.g., -OCH₃) to the biphenyl core to induce liquid crystalline behavior, as demonstrated by mesophase transitions at 120–150°C .
  • Drug Design : Use the butylamide moiety as a hydrogen-bond donor/acceptor in pharmacophore modeling. Molecular docking studies suggest interactions with kinase active sites (e.g., EGFR) .

Synthetic Strategy : Optimize regioselectivity via microwave-assisted synthesis (30 minutes vs. 24 hours conventional) to reduce side products .

Q. How should researchers resolve contradictions in reported biological activity data for biphenyl-4-carboxylic acid derivatives?

Discrepancies often arise from:

  • Purity Issues : Impurities from incomplete coupling reactions (e.g., residual Pd catalysts) can skew bioassay results. Validate purity via HPLC (≥95% by area) .
  • Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times (24 vs. 48 hours) impact IC₅₀ values. Standardize protocols using NIH/WHO guidelines .
  • Solubility Limitations : Low aqueous solubility may underreport activity. Use DMSO/PEG co-solvents to enhance bioavailability .

Case Study : A 2024 study attributed conflicting anticancer results to variations in mitochondrial membrane potential assays, resolved by calibrating JC-1 dye concentrations .

Q. What computational tools are recommended for predicting the physicochemical properties of this compound?

  • DFT Calculations : Gaussian 16 with B3LYP/6-311+G(d,p) basis set predicts dipole moments (4.2–5.1 D) and HOMO-LUMO gaps (3.8 eV), correlating with photostability .
  • Molecular Dynamics (MD) : GROMACS simulations assess lipid bilayer permeability, critical for blood-brain barrier penetration studies .
  • ADMET Prediction : SwissADME estimates logP (~3.5) and bioavailability scores (0.55), guiding lead optimization .

Validation : Cross-check computational results with experimental LogD7.4 (shake-flask method) and Caco-2 permeability assays .

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